molecular formula C10H11BrO2 B172460 2-(3-Bromopropoxy)benzaldehyde CAS No. 17954-11-9

2-(3-Bromopropoxy)benzaldehyde

Cat. No. B172460
CAS RN: 17954-11-9
M. Wt: 243.1 g/mol
InChI Key: XICQIIJKZUOCDK-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)benzaldehyde is a unique chemical compound with the linear formula C10H11BrO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A new mononuclear Cu (II) complex [Cu (L 2 ) (H 2 O) 2 ], where L is the Schiff base 2- [2- (3-bromopropoxy)benzylideneamino] benzoic acid, was synthesized and covalently anchored onto an amino-functionalized SBA-15 mesoporous silica in order to obtain an efficient heterogeneous catalyst .


Molecular Structure Analysis

The molecular formula of 2-(3-Bromopropoxy)benzaldehyde is C10H11BrO2 . The SMILES string representation is O=CC1=CC=CC=C1OCCCBr .


Chemical Reactions Analysis

2-(3-Bromopropoxy)benzaldehyde is reductive and can be reduced to the corresponding alcohol . It can be used as a starting material in organic synthesis for the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

The molar mass of 2-(3-Bromopropoxy)benzaldehyde is 243.1. It has a density of 1.419g/cm 3, a boiling point of 344.1°C at 760 mmHg, a flashing point of 161.9°C, and a vapor pressure of 6.75E-05mmHg at 25°C. Its refractive index is 1.575 .

Scientific Research Applications

Enzyme Catalysis and Reaction Engineering

2-(3-Bromopropoxy)benzaldehyde is studied in the context of enzyme catalysis. For instance, Benzaldehyde lyase (BAL) catalyses the formation and cleavage of benzoin derivatives, indicating a potential role for 2-(3-Bromopropoxy)benzaldehyde in enzyme-driven asymmetric synthesis (Kühl et al., 2007).

Organic Synthesis and Chemistry

The compound is relevant in organic synthesis, as seen in studies exploring the Wittig reaction of benzaldehydes, and the production of 3-arylprop-2-ynoic acids (Thiemann et al., 2016). Another study highlights the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using palladium-catalyzed ortho-bromination (Dubost et al., 2011).

Catalysis and Chemical Reactions

2-(3-Bromopropoxy)benzaldehyde's potential applications in catalysis are noted in various studies. For instance, research on the reduction of benzaldehyde on metal oxides provides insights into catalytic reactions involving benzaldehyde derivatives (Haffad et al., 1997). Additionally, the catalytic properties of the metal-organic framework compound Cu3(BTC)2 in benzaldehyde transformation are explored (Schlichte et al., 2004).

Photocatalysis and Green Chemistry

In the realm of green chemistry and photocatalysis, the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium is investigated, highlighting the potential role of 2-(3-Bromopropoxy)benzaldehyde in environmentally friendly chemical processes (Lima et al., 2017).

Antioxidant, Antimicrobial, and Anticancer Properties

Research also extends to the evaluation of antioxidant, antimicrobial, and anticancer properties of benzaldehyde derivatives, suggesting possible biomedical applications for 2-(3-Bromopropoxy)benzaldehyde (Konuş et al., 2019).

Chemical Synthesis and Analysis

The synthesis and computational analysis of benzaldehyde derivatives, including 2-(3-Bromopropoxy)benzaldehyde, are investigated, contributing to the understanding of its chemical properties and potential applications in various fields of chemistry (Balachander & Manimekalai, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The catalytic activity of the free or immobilized Cu (II) complex was tested in the oxidation of cyclohexene with H 2 O 2 under an air atmosphere and the dismutation reaction of the superoxide radical anions with very good results. In addition, catalyst reuse tests claim its suitability in alkene oxidation processes or as a biomimetic catalyst . This suggests potential future directions in the field of catalysis and organic synthesis.

properties

IUPAC Name

2-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICQIIJKZUOCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292607
Record name 2-(3-bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropoxy)benzaldehyde

CAS RN

17954-11-9
Record name NSC84067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Singh, KM Hsu, YJ Chen, SC Wu, CY Chen… - Chemical …, 2015 - pubs.rsc.org
This communication presents the first Gd(III)-based T1 MRI contrast agent, o-MeHgGad, for noninvasive visualization of CH3Hg+. o-MeHgGad showed a relaxivity enhancement of 62% …
Number of citations: 4 pubs.rsc.org
DCR Hockless, LF Lindoy, GF Swiegers… - Journal of the …, 1998 - pubs.rsc.org
Treatment of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether, followed by sequestration of the products with nickel(II) thiocyanate and subsequent liberation …
Number of citations: 12 pubs.rsc.org
T Yokoi, H Tanimoto, T Ueda, T Morimoto… - The Journal of …, 2018 - ACS Publications
This paper reports on the selective conversion of alkyl azido groups at the carbonyl α-position to diazo compounds. Through β-elimination of dinitrogen, followed by hydrazone formation…
Number of citations: 23 pubs.acs.org
J Jiang - 2020 - search.proquest.com
Unintended pregnancies can have significant adverse socioeconomic effects and health risks for women. One approach to reducing unintended pregnancies is the use of effective …
Number of citations: 2 search.proquest.com
横井大貴 - (No Title), 2019 - naist.repo.nii.ac.jp
(論文内容の要旨) 導入容易なアジド基を複数有するマルチアジドが簡便に利用可能なプラットフォーム分子として注目されているが, アジド基が高い反応性を持つことから, 複数のアジド基を区別して…
Number of citations: 6 naist.repo.nii.ac.jp

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